![molecular formula C12H12N2O2S B11784631 2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid](/img/structure/B11784631.png)
2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring fused to a benzothiazole moiety with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminobenzenethiol with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions where a pyrrolidine derivative reacts with the benzothiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique reactivity makes it useful in the synthesis of other complex molecules, which can be applied in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole core but differ in their substituents.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid have a similar pyrrolidine ring but lack the benzothiazole moiety.
Uniqueness
2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid is unique due to the combination of the pyrrolidine and benzothiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-1,3-benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2S/c15-11(16)8-4-3-5-9-10(8)13-12(17-9)14-6-1-2-7-14/h3-5H,1-2,6-7H2,(H,15,16) |
InChI Key |
MEOKIGPOVQZRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


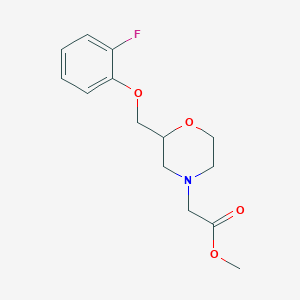

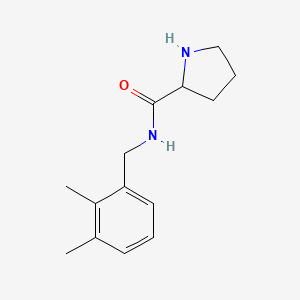
![2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11784578.png)

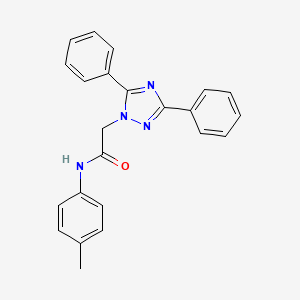
![Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate](/img/structure/B11784591.png)

![4-(Methoxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11784601.png)

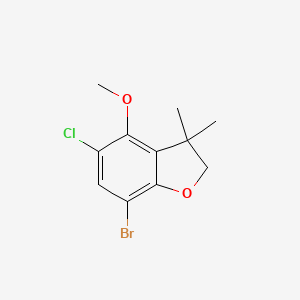
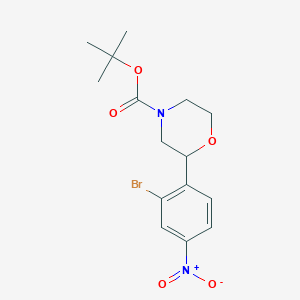
![Ethyl 2-(2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11784621.png)
![5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784625.png)
